molecular formula C7H13N3OS B2697250 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 749906-86-3

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2697250
CAS No.: 749906-86-3
M. Wt: 187.26
InChI Key: CEGORZBYZGUULV-UHFFFAOYSA-N
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Description

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C7H13N3OS and its molecular weight is 187.26. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives, including those structurally related to 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties. For example, Ammal et al. (2018) investigated the corrosion inhibition ability of certain 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid, finding that these compounds formed a protective layer on the steel surface, thereby inhibiting corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. Gul et al. (2017) synthesized a series of these compounds and found them to be active against various microbial species. This suggests potential applications in the development of new antimicrobial agents (Gul et al., 2017).

Enzyme Inhibition and Biological Screening

1,3,4-oxadiazole derivatives have also been evaluated for their biological activities, including enzyme inhibition. For instance, Abbasi et al. (2013) synthesized S-substituted derivatives of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol and evaluated them for enzyme inhibition, finding some compounds demonstrated moderate inhibitory activity against cholinesterases (Abbasi et al., 2013).

Properties

IUPAC Name

5-[1-(dimethylamino)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-4-5(10(2)3)6-8-9-7(12)11-6/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGORZBYZGUULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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